

Application Note: Quantitative Analysis of Acetylovastatin using HPLC

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Compound of Interest

Compound Name: *Acetylovastatin*

Cat. No.: *B3029872*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Acetylovastatin** in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be accurate, precise, and robust for routine quality control and research applications.

Introduction

Acetylovastatin is a semi-synthetic derivative of lovastatin, a potent inhibitor of HMG-CoA reductase used for lowering cholesterol. Accurate quantification of **Acetylovastatin** is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of **Acetylovastatin**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are optimized for the separation and quantification of **Acetylovastatin**.

Parameter	Specification
HPLC System	Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (with 0.1% Phosphoric Acid) (65:35 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	238 nm
Run Time	10 minutes
Expected Retention Time	Approximately 5-7 minutes

Reagents and Standards

- **Acetylovastatin** Reference Standard: Purity >99%
- Acetonitrile: HPLC Grade
- Water: HPLC Grade or Milli-Q
- Phosphoric Acid: AR Grade
- Methanol: HPLC Grade (for sample and standard preparation)

Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **Acetylovastatin** reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100

µg/mL.

Sample Preparation (from a solid dosage form)

- Weighing: Weigh and finely powder not fewer than 20 tablets.
- Extraction: Accurately weigh a portion of the powder equivalent to 25 mg of **Acetylovastatin** and transfer to a 25 mL volumetric flask.
- Dissolution: Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]
- Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
- Centrifugation/Filtration: Centrifuge a portion of the solution at 4000 rpm for 10 minutes or filter through a 0.45 µm syringe filter to remove any undissolved excipients.[2]
- Final Dilution: Dilute the clear supernatant or filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

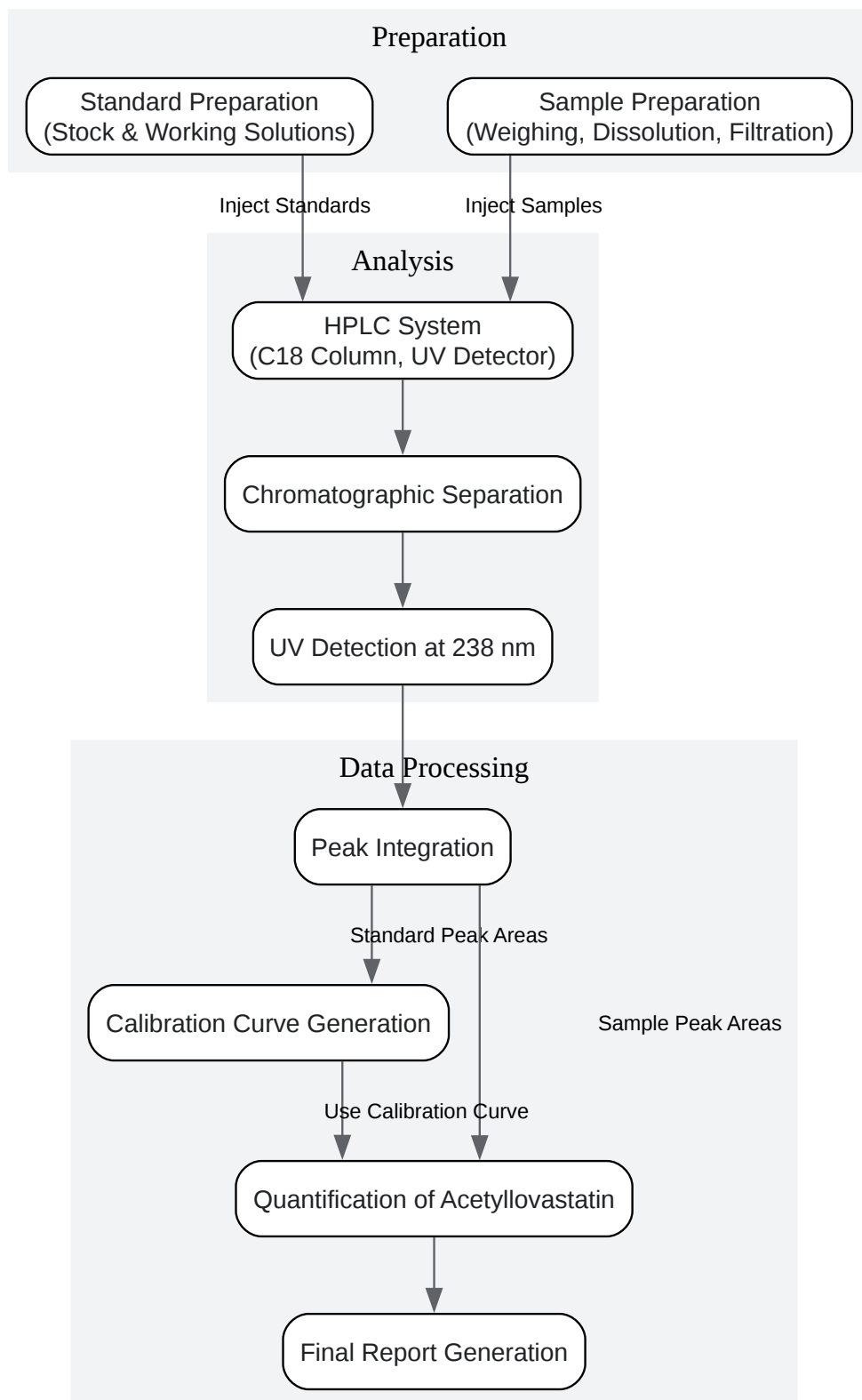
Method Validation Summary

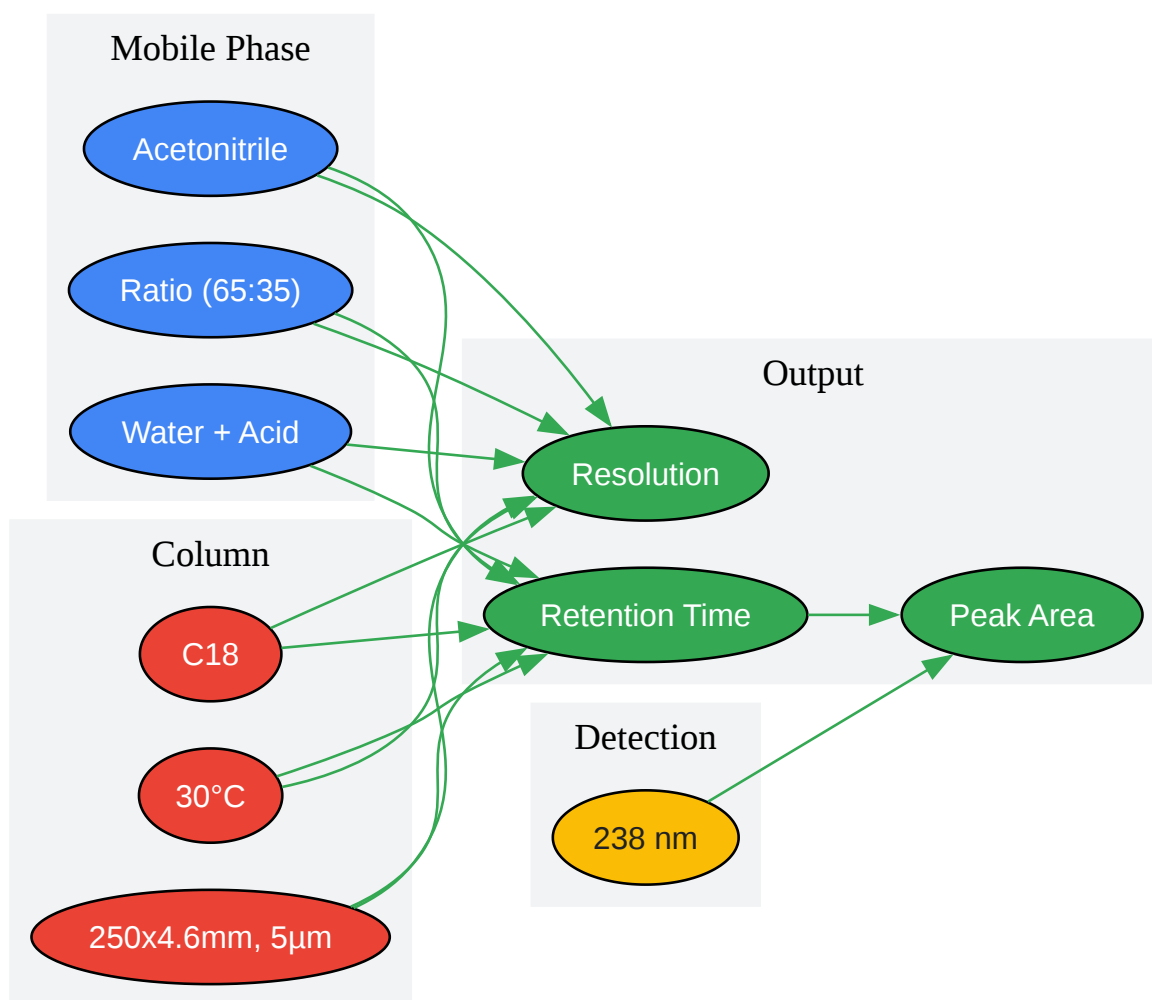
The described HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD) (µg/mL)	0.1
Limit of Quantification (LOQ) (µg/mL)	0.3
Specificity	No interference from common excipients

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of **Acetyllovastatin**.





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References

- 1. tsijournals.com [tsijournals.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]

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